[4-(4-Phosphonophenyl)phenyl]phosphonic acid
Overview
Description
Synthesis Analysis
The synthesis of [4-(4-Phosphonophenyl)phenyl]phosphonic acid and its derivatives involves several key methods. One approach uses synthetic high-throughput methodologies to explore its utility as a building block in metal-organic framework (MOF) synthesis, particularly with lanthanides, leading to new lanthanide phosphonates (Plabst & Bein, 2009). Another significant method involves the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure for phosphonic acid preparation (Sevrain et al., 2017).
Molecular Structure Analysis
The molecular structure of [4-(4-Phosphonophenyl)phenyl]phosphonic acid derivatives has been elucidated through various techniques, revealing diverse coordination frameworks when combined with metals. Notably, the structure analysis of lanthanide phosphonates shows the formation of two-dimensional coordination networks and three-dimensional open frameworks, demonstrating the versatility of these phosphonic acid derivatives in constructing complex structures (Plabst & Bein, 2009).
Chemical Reactions and Properties
Phosphonic acids serve as pivotal components in various applications due to their unique reactivity and ability to form strong bonds with metal ions. The reactivity of [4-(4-Phosphonophenyl)phenyl]phosphonic acid in forming coordination compounds, especially with transition metals, highlights its potential in creating new materials with desirable chemical and physical properties.
Physical Properties Analysis
The physical properties of [4-(4-Phosphonophenyl)phenyl]phosphonic acid derivatives, such as solubility, thermal stability, and crystal structure, are crucial for their application in material science. The layered structures and open-framework architectures of these compounds, as seen in lanthanide phosphonates, indicate their potential utility in catalysis, ion exchange, and as precursors for the synthesis of MOFs (Plabst & Bein, 2009).
Scientific Research Applications
Fuel Cell Applications : A fluorinated poly(aryl ether) with a 4-bromophenyl pendant group and its phosphonated derivative exhibited excellent thermal, oxidative, and dimensional stability, low methanol permeability, and reasonable proton conductivity. This suggests its potential as a polymeric electrolyte membrane in fuel cells (Liu et al., 2006).
Microporous Materials : Microporous aluminum bisphosphonates were synthesized using bisphosphonic acids, including 4-(4-phosphonophenoxy)phenyl phosphonic acid, as crosslinking agents. The resulting materials have surface areas between 100 and 400 m²/g and exhibit a range of porosity, indicating potential applications in catalysis and separation technologies (Gómez-Alcántara et al., 2006).
Organic Electronics and Photovoltaic Cells : Phosphonic acids, due to their ability to modify surface and interface properties, are increasingly being used in the development of organic electronic devices and photovoltaic cells. Their coordination chemistry and self-assembly capabilities make them suitable for these applications (Guerrero et al., 2013).
Biomedical Applications : Phosphonic acids, including derivatives of [4-(4-Phosphonophenyl)phenyl]phosphonic acid, have been used for their bioactive properties, targeting bones, designing supramolecular materials, functionalizing surfaces, and for medical imaging purposes. Their structural analogy with phosphate groups makes them particularly useful in these fields (Sevrain et al., 2017).
Synthesis of Nanomaterials : Phosphonic acid ligands are employed in the synthesis of molecular nanomaterials like metal-organic frameworks and functionalized polyoxometalates. Their unique binding properties help in creating structured nanomaterials with specific functions (Guerrero et al., 2013).
properties
IUPAC Name |
[4-(4-phosphonophenyl)phenyl]phosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O6P2/c13-19(14,15)11-5-1-9(2-6-11)10-3-7-12(8-4-10)20(16,17)18/h1-8H,(H2,13,14,15)(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSZMKCGMDROKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)P(=O)(O)O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299327 | |
Record name | biphenyl-4,4'-diylbis(phosphonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10299327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Phosphonophenyl)phenyl]phosphonic acid | |
CAS RN |
13817-79-3 | |
Record name | NSC129448 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129448 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | biphenyl-4,4'-diylbis(phosphonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10299327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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